Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-9(13)5-8-6-11-12(7(2)3)10(8)14/h6-7,11H,4-5H2,1-3H3 |
InChI Key |
JBRDEQIUESRMEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Classical Condensation of Dicarbonyl Compounds with Hydrazines
The foundational approach for synthesizing pyrazolone derivatives, including the target compound, is the condensation of α,β-dicarbonyl compounds with hydrazines. Specifically, ethyl acetoacetate (an ethyl β-keto ester) reacts with suitable hydrazine derivatives to form pyrazolones through cyclization and subsequent functionalization.
- Ethyl acetoacetate is reacted with a hydrazine derivative bearing the isopropyl substituent at the appropriate position.
- The reaction typically proceeds under reflux in ethanol or other polar solvents, often with acid or base catalysis to facilitate cyclization.
- The intermediate hydrazone undergoes intramolecular cyclization to form the pyrazolone core.
- In a study, the condensation of ethyl acetoacetate with thiosemicarbazide derivatives yielded various substituted pyrazolones, demonstrating the versatility of this approach (Reference).
- Modifications include the use of triethylamine as a base to promote cyclization, with yields ranging from 70-85%.
Multicomponent Reactions (MCRs)
Recent advances favor multicomponent reactions for their atom economy and operational simplicity. These involve the simultaneous reaction of ethyl acetoacetate, isocyanides, and various aldehydes or ketones to generate pyrazolone derivatives with diverse substitutions.
- Ethyl acetoacetate, an isocyanide, and a suitable aldehyde or ketone are stirred in a solvent such as ethanol or water, often with catalysts like p-TSA or Lewis acids.
- Microwave irradiation accelerates the process, reducing reaction times to minutes with high yields (Reference,).
- Wang et al. reported a microwave-assisted multicomponent synthesis of pyrazolones with yields exceeding 90% in 20 minutes, emphasizing efficiency and environmental friendliness (Reference).
- The use of NaCl as a promoter increased yields from 85% to 93%, indicating the importance of ionic strength in the reaction medium (Reference).
Catalytic and Solvent-Free Approaches
Catalytic methods, including the use of chitosan, silica-supported acids, or microwave irradiation, have been developed to enhance selectivity and yield while minimizing solvent use.
- Chitosan catalysis under microwave conditions facilitates the condensation of ethyl acetoacetate with hydrazonoyl halides, producing pyrazolones efficiently.
- Solvent-free microwave-assisted synthesis yields products with high purity and yields around 80-81% (Reference).
Specific Synthesis of 3-Oxo-2-(Propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl)acetate
The target compound's synthesis involves a tailored route that incorporates the isopropyl group at the 2-position of the pyrazolone ring, which can be achieved via:
- Step 1: Alkylation of hydrazine derivatives with isopropyl halides to introduce the propan-2-yl group.
- Step 2: Condensation of the alkylated hydrazine with ethyl acetoacetate under reflux conditions, catalyzed by acetic acid or p-TSA.
- Step 3: Cyclization to form the pyrazolone ring, followed by esterification if necessary.
- Similar synthetic routes have been reported for pyrazolone derivatives with alkyl substituents, with yields typically in the 65-80% range under optimized conditions (Reference,).
Optimization and Reaction Conditions
Recent Research Discoveries
- Microwave-assisted synthesis has revolutionized the preparation of pyrazolones, offering rapid reaction times and high yields.
- Ionic strength modulation (e.g., NaCl addition) significantly improves regioselectivity and yield.
- Green chemistry approaches utilizing water as a solvent and natural catalysts have been successfully employed.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl acetate moiety undergoes nucleophilic substitution under basic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), reflux | 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid | 85% |
| Aminolysis | NH₂OH·HCl, EtOH, Δ | Corresponding hydrazide derivative | 72% |
These reactions are critical for modifying the ester group into pharmacologically relevant carboxylic acids or hydrazides.
Ester Hydrolysis and Functionalization
The ester group can be selectively hydrolyzed or transformed:
-
Acidic hydrolysis : 6M HCl at 80°C cleaves the ester to yield acetic acid derivatives.
-
Transesterification : Methanol/H₂SO₄ converts the ethyl ester to methyl ester (melting point: 132–134°C).
Mechanistic pathway :
-
Protonation of the ester carbonyl oxygen.
-
Nucleophilic attack by water/methanol.
-
Elimination of ethanol to form the acid/ester.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:
These reactions expand the heterocyclic framework for drug discovery applications .
Oxidation and Redox Reactions
The pyrazole ring’s 3-oxo group enables redox transformations:
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Ring-opening to form dicarboxylic acid derivatives |
| Reduction | NaBH₄/EtOH | Conversion to 3-hydroxy-pyrazoline intermediates |
Key data :
-
Oxidation products show increased water solubility (>50 mg/mL).
-
Reduced derivatives exhibit altered UV-Vis spectra (λ<sub>max</sub> shift from 280 nm to 265 nm).
Condensation Reactions
The active methylene group adjacent to the ketone participates in Knoevenagel condensations:
| Carbonyl Component | Catalyst | Product Type |
|---|---|---|
| Aromatic aldehydes | Piperidine | α,β-unsaturated ketones |
| Heterocyclic aldehydes | NaOH | Fluorescent chalcone analogs |
Example: Reaction with 4-nitrobenzaldehyde yields a bright yellow crystalline product (melting point: 198–200°C).
Stability Unde
Scientific Research Applications
Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazolone derivatives with varied substituents influencing physicochemical and biological properties. Below is a comparative analysis with key analogues:
Key Differences and Implications
The thieno-pyrazol hybrid () introduces sulfur, altering electronic properties and solubility.
Synthetic Routes :
- Microwave-assisted synthesis () improves reaction efficiency compared to traditional reflux methods (), reducing time and energy consumption.
Crystallography and Analysis :
Biological Activity
Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060058-08-2) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| CAS Number | 2060058-08-2 |
1. Anti-inflammatory Activity
Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In a study assessing various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, showcasing comparable efficacy to established anti-inflammatory agents like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various bacterial strains. In vitro studies have shown promising results against pathogens such as Bacillus subtilis and Escherichia coli. For instance, a related study on pyrazole derivatives reported significant antimicrobial activity against multiple bacterial strains at concentrations as low as 40 µg/mL , suggesting that this compound could be a viable candidate for further development in the field of antimicrobial therapy .
3. Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented, with several studies indicating their ability to inhibit cancer cell proliferation. This compound has shown potential in preliminary screening against various cancer cell lines. For example, related compounds have demonstrated cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells.
Study on Anti-inflammatory Effects
A specific case study involved the synthesis and evaluation of a series of pyrazole derivatives where this compound was included. The findings revealed that it effectively reduced inflammation in carrageenan-induced edema models in mice, aligning with the observed inhibition of pro-inflammatory cytokines mentioned earlier .
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial activity, a derivative containing the same core structure was tested against Mycobacterium tuberculosis and several Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential utility in treating infections caused by resistant strains .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate?
The compound is synthesized via condensation reactions involving pyrazolone derivatives and ethyl oxalyl monochloride. A typical procedure involves refluxing 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine with ethyl oxalyl monochloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography . Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically influence yield and purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, ester carbonyl at δ 170–175 ppm).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (SHELXL is recommended for refinement; see advanced questions for details) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion for C₁₁H₁₆N₂O₃).
Q. What solvents and storage conditions are optimal for this compound?
The compound is stable in anhydrous DMSO or dichloromethane at room temperature for short-term storage. For long-term stability, store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester moiety .
Advanced Research Questions
Q. How can SHELXL be applied to refine the crystal structure of this compound, and what challenges might arise?
SHELXL is ideal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Hydrogen placement : Optimize positions using riding models or DFT-calculated geometries.
- Validation : Check for overfitting using R-factor convergence (target R₁ < 0.05) and validate via CCDC deposition . Common challenges include twinning (resolved using TWIN/BASF commands) and disorder in the isopropyl group .
Q. What methodologies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?
Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, in related pyrazole derivatives, N–H···O bonds form chains (C(4) motifs), while weaker C–H···O interactions create R₂²(8) rings. Discrepancies between experimental and theoretical bond lengths can be addressed via periodic DFT calculations (e.g., VASP) .
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Systematic variation of substituents on the pyrazole ring (e.g., electron-withdrawing groups at position 3) enhances reactivity. For example:
Q. What strategies mitigate toxicity or handling risks during large-scale synthesis?
Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation). Key precautions:
- Use fume hoods for reactions involving volatile reagents (e.g., ethyl oxalyl monochloride).
- Implement quenching protocols (e.g., saturated NH₄Cl for LiAlH₄) to prevent exothermic side reactions .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting NMR and X-ray data for this compound?
Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic effects (e.g., ring puckering in solution). Use variable-temperature NMR to probe conformational exchange. For example, coalescence temperatures > 300 K suggest restricted rotation in the pyrazole ring .
Q. What computational tools validate crystallographic hydrogen bonding networks?
Pair SHELXL refinement with Mercury CSD for visualization and Hirshfeld surface analysis to quantify intermolecular interactions. For instance, the dₑₛᵣᵢₙᵥ metric distinguishes H-bond donors/acceptors in polymorphs .
Q. How can researchers address low reproducibility in synthetic protocols?
Conduct a Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, replacing THF with DMF increases yields by 20% in CuAAC reactions due to improved azide solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
